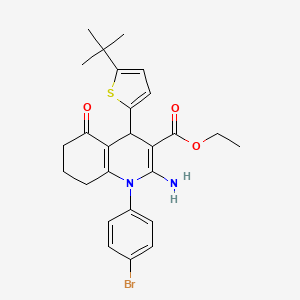![molecular formula C20H18N4O6 B11531767 ethyl (3E)-2-methyl-3-[2-(4-nitrophenyl)hydrazinylidene]-4,5-dioxo-1-phenylprolinate](/img/structure/B11531767.png)
ethyl (3E)-2-methyl-3-[2-(4-nitrophenyl)hydrazinylidene]-4,5-dioxo-1-phenylprolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL (3E)-2-METHYL-3-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIOXO-1-PHENYLPYRROLIDINE-2-CARBOXYLATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a nitrophenyl hydrazone moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (3E)-2-METHYL-3-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIOXO-1-PHENYLPYRROLIDINE-2-CARBOXYLATE typically involves the condensation of ethyl 2-methyl-4,5-dioxo-1-phenylpyrrolidine-2-carboxylate with 4-nitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL (3E)-2-METHYL-3-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIOXO-1-PHENYLPYRROLIDINE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted hydrazones.
Scientific Research Applications
ETHYL (3E)-2-METHYL-3-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIOXO-1-PHENYLPYRROLIDINE-2-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of ETHYL (3E)-2-METHYL-3-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIOXO-1-PHENYLPYRROLIDINE-2-CARBOXYLATE involves its interaction with specific molecular targets. The nitrophenyl hydrazone moiety can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, modulating their activity. This compound may also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
ETHYL (3E)-3-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)PROPANOATE: Similar in structure but with additional nitro groups, leading to different chemical reactivity and applications.
ETHYL (2E)-2-CHLORO-2-[2-(4-METHYL-2-NITROPHENYL)HYDRAZIN-1-YLIDENE]ACETATE:
Uniqueness
ETHYL (3E)-2-METHYL-3-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIOXO-1-PHENYLPYRROLIDINE-2-CARBOXYLATE is unique due to its specific substitution pattern and the presence of both nitrophenyl and hydrazone functionalities. This combination imparts distinct chemical reactivity and potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C20H18N4O6 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
ethyl (3E)-2-methyl-3-[(4-nitrophenyl)hydrazinylidene]-4,5-dioxo-1-phenylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C20H18N4O6/c1-3-30-19(27)20(2)17(22-21-13-9-11-15(12-10-13)24(28)29)16(25)18(26)23(20)14-7-5-4-6-8-14/h4-12,21H,3H2,1-2H3/b22-17- |
InChI Key |
LGYSZFDGUFNQHC-XLNRJJMWSA-N |
Isomeric SMILES |
CCOC(=O)C1(/C(=N\NC2=CC=C(C=C2)[N+](=O)[O-])/C(=O)C(=O)N1C3=CC=CC=C3)C |
Canonical SMILES |
CCOC(=O)C1(C(=NNC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(=O)N1C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B11531697.png)
![4,4-diphenyl-2-[5-(phenylethynyl)furan-2-yl]-1,4-dihydro-2H-3,1-benzoxazine](/img/structure/B11531701.png)
![2-(2-methylphenyl)-N-[(E)-(4-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11531705.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-N'-phenylbenzene-1,4-diamine](/img/structure/B11531706.png)

![2-methoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11531721.png)
![2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol](/img/structure/B11531722.png)
![N-(2-bromo-4-methylphenyl)-4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11531726.png)
![N-({N'-[(E)-[4-(Dipropylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B11531728.png)

![17-(4-Methoxyphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11531743.png)

![6-(3,4-dimethoxybenzyl)-3-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one](/img/structure/B11531758.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11531765.png)
